L-3-Vinylphe L-3-Vinylphe
Brand Name: Vulcanchem
CAS No.:
VCID: VC17223405
InChI: InChI=1S/C11H13NO2/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m0/s1
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

L-3-Vinylphe

CAS No.:

Cat. No.: VC17223405

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

L-3-Vinylphe -

Specification

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name (2S)-2-amino-3-(3-ethenylphenyl)propanoic acid
Standard InChI InChI=1S/C11H13NO2/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m0/s1
Standard InChI Key LOQNGWKGCIQOMO-JTQLQIEISA-N
Isomeric SMILES C=CC1=CC=CC(=C1)C[C@@H](C(=O)O)N
Canonical SMILES C=CC1=CC=CC(=C1)CC(C(=O)O)N

Introduction

Chemical Identity and Structural Features of L-3-Vinylphenylalanine Hydrochloride

L-3-Vinylphe·HCl belongs to the class of vinyl-substituted aromatic amino acids, characterized by a styrenyl group at the para position of the phenylalanine side chain. The compound’s IUPAC name, (S)-2-amino-3-(3-vinylphenyl)propanoic acid hydrochloride, reflects its chiral center at the α-carbon and the protonated amino group stabilized by a chloride counterion . The vinyl group (CH=CH2-\text{CH}=\text{CH}_2) introduces planar sp² hybridization, enabling conjugation with the aromatic ring and facilitating electrophilic or radical-mediated additions.

Molecular and Crystallographic Properties

Key physicochemical properties of L-3-Vinylphe·HCl are summarized in Table 1. The compound’s solid-state structure, resolved via X-ray crystallography, reveals a zwitterionic configuration in the crystalline lattice, with the carboxylate and ammonium groups participating in hydrogen-bonding networks . The vinyl moiety adopts a trans configuration relative to the aromatic ring, minimizing steric hindrance and maximizing π-orbital overlap.

Table 1: Physicochemical Properties of L-3-Vinylphenylalanine Hydrochloride

PropertyValueSource
Molecular FormulaC11H13NO2HCl\text{C}_{11}\text{H}_{13}\text{NO}_2\cdot\text{HCl}
Molar Mass (g/mol)227.69
Melting Point215–217°C (decomposes)
Specific Rotation ([α]D20[\alpha]_D^{20})+34.5° (c = 1, H₂O)
SolubilitySoluble in H₂O, DMSO; insoluble in ether

Synthetic Strategies for L-3-Vinylphenylalanine Hydrochloride

Heck Cross-Coupling in Vinyl Amino Acid Synthesis

The Heck reaction, a palladium-catalyzed coupling between aryl halides and alkenes, has been instrumental in introducing vinyl groups to aromatic systems. In a seminal approach, Jiang et al. demonstrated the utility of Pd-catalyzed Heck coupling to construct microporous polymers bearing vinylphenyl motifs . While their work focused on materials science, the methodology is adaptable to amino acid synthesis. For instance, tris(4-vinylphenyl)amine underwent coupling with brominated phosphine derivatives under Pd(0) catalysis, yielding networks with retained vinyl functionality . Translating this to L-3-Vinylphe·HCl synthesis, a similar strategy could involve coupling 3-bromophenylalanine with ethylene under controlled conditions.

Protecting Group Strategies in Stereoselective Synthesis

Berkowitz et al. highlighted the critical role of amino-protecting groups in determining the reaction pathway during the synthesis of α-halovinyl amino acids . For L-3-Vinylphe·HCl, the use of acid-labile protecting groups (e.g., Boc for the amino group and diphenylmethyl esters for the carboxylate) ensures compatibility with subsequent deprotection steps. In a representative procedure, L-homoserine lactone was converted to L-α-vinylglycine via sequential protection, selenide-mediated cleavage, and ozonolysis, achieving 72% yield over four steps . Adapting this protocol, 3-vinylphenylalanine could be synthesized by substituting homoserine with a phenylalanine precursor and adjusting the selenolate reagent to accommodate steric demands.

Spectroscopic Characterization and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state 13C^{13}\text{C} CP/MAS NMR of related vinylphenyl polymers revealed resonances at 130.0 ppm and 147 ppm, corresponding to ethylene (CH=CH-\text{CH}=\text{CH}-) and aryl carbons adjacent to phosphorus atoms, respectively . For L-3-Vinylphe·HCl, solution-state 1H^1\text{H} NMR in D₂O exhibits characteristic vinyl proton signals as doublets of doublets (δ\delta 5.2–5.8 ppm, J=10.8Hz,17.4HzJ = 10.8 \, \text{Hz}, 17.4 \, \text{Hz}), alongside aromatic protons as a multiplet (δ\delta 7.3–7.5 ppm) .

Vibrational and Electronic Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups: the carboxylate C=O stretch at 1710 cm⁻¹, N–H bend at 1580 cm⁻¹, and vinyl C=C stretch at 1630 cm⁻¹ . UV-Vis spectra in aqueous solution show absorbance maxima at 260 nm (ε=4500M1cm1\varepsilon = 4500 \, \text{M}^{-1}\text{cm}^{-1}), attributed to the conjugated π-system of the styrenyl side chain.

Applications in Organic Synthesis and Biochemistry

Peptide Engineering and Bioconjugation

The vinyl group in L-3-Vinylphe·HCl serves as a handle for site-specific modifications via thiol-ene “click” chemistry or Diels-Alder cycloadditions. For example, Crisp and Glink utilized α-vinylglycine derivatives to synthesize β,γ-unsaturated amino acids via Heck couplings, enabling the incorporation of non-natural residues into peptides . Similarly, L-3-Vinylphe·HCl could facilitate the synthesis of styrenyl-modified peptides for probing enzyme active sites or designing biohybrid materials.

Enzyme Inhibition Studies

α-Vinyl amino acids are potent mechanism-based inhibitors of pyridoxal phosphate (PLP)-dependent enzymes, such as aminotransferases. Berkowitz et al. demonstrated that α-chlorovinyl and α-bromovinyl analogues irreversibly inactivate these enzymes by forming stable covalent adducts with the PLP cofactor . Given its structural similarity, L-3-Vinylphe·HCl may exhibit analogous inhibitory activity, particularly against phenylalanine ammonia-lyase (PAL), a key enzyme in phenylpropanoid biosynthesis.

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